

An In-depth Technical Guide to the Physical Properties of Dimethyl 5-aminoisophthalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl 5-aminoisophthalate*

Cat. No.: *B182512*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 5-aminoisophthalate is a chemical intermediate of significant interest in various fields, including the synthesis of pharmaceuticals, dyes, and high-performance polymers.[\[1\]](#)[\[2\]](#) [\[3\]](#)[\[4\]](#) A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring purity, predictable behavior in reactions, and suitability for various applications. This technical guide provides a comprehensive overview of the core physical characteristics of **Dimethyl 5-aminoisophthalate**, supported by detailed experimental protocols and logical workflows for its analysis.

Core Physical and Chemical Properties

Dimethyl 5-aminoisophthalate is a stable, off-white to light yellow crystalline solid at room temperature.[\[5\]](#) It is structurally characterized by a benzene ring substituted with two methyl ester groups and one amino group.

Quantitative Physical Data

The key physical properties of **Dimethyl 5-aminoisophthalate** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₁ NO ₄	[1] [6]
Molecular Weight	209.20 g/mol	[1] [6] [7] [8] [9] [10]
Melting Point	178-181 °C	[2] [7] [8] [11]
Boiling Point	366.6 °C at 760 mmHg	
Density	1.248 g/cm ³ (Predicted)	
Appearance	White to off-white or light yellow crystalline powder	[3] [5] [12]
Solubility	Soluble in Chloroform	[1] [2]
CAS Number	99-27-4	[1] [7] [8]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of solid organic compounds like **Dimethyl 5-aminoisophthalate**.

Melting Point Determination

The melting point of **Dimethyl 5-aminoisophthalate** is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

- Sample Preparation: A small amount of the crystalline **Dimethyl 5-aminoisophthalate** is finely crushed and packed into a capillary tube to a height of 2-3 mm.[\[7\]](#)
- Apparatus: A calibrated melting point apparatus, such as a Thiele tube with a high-boiling point oil or an automated digital instrument, is used.
- Procedure: The capillary tube is placed in the apparatus and heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[\[11\]](#)

- Observation: The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire solid mass turns into a clear liquid (T_2) are recorded. The melting point is reported as the range $T_1 - T_2$.[\[6\]](#)

Density Measurement (Bulk Density)

The bulk density is a key parameter for powder handling and storage.

Methodology:

- Sample Preparation: A known mass of **Dimethyl 5-aminoisophthalate** powder is carefully weighed.
- Apparatus: A graduated cylinder is used.
- Procedure: The weighed powder is gently poured into the graduated cylinder, and the initial volume is recorded. To determine the tapped density, the cylinder is mechanically tapped a specified number of times until a constant volume is observed.[\[5\]](#)[\[12\]](#)[\[13\]](#)
- Calculation: The bulk density is calculated by dividing the mass of the powder by the occupied volume.

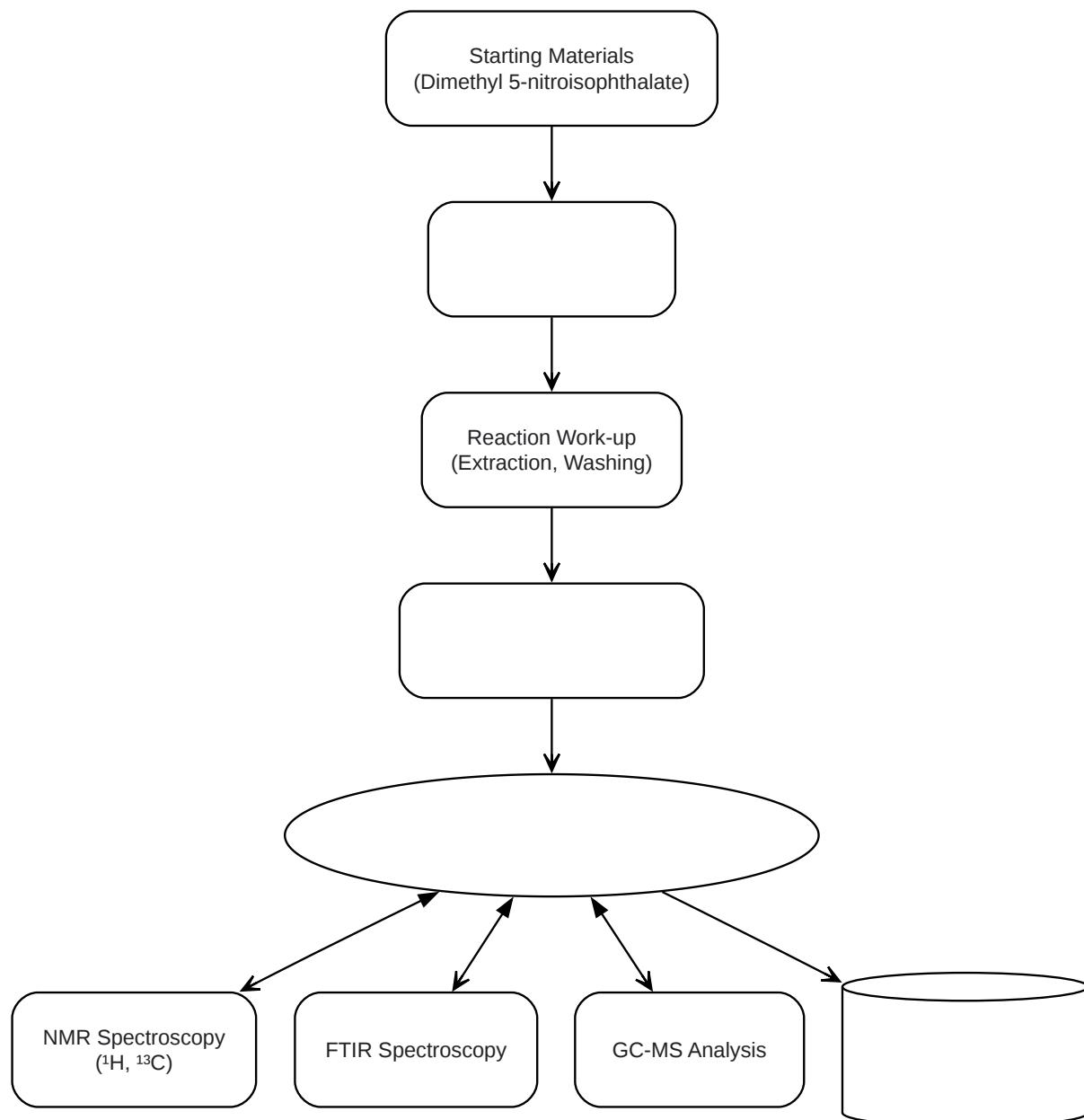
Solubility Assessment

Determining the solubility profile is essential for selecting appropriate solvents for reactions, purification, and formulation.

Methodology:

- Solvent Selection: A range of solvents of varying polarities are chosen for testing.
- Procedure: A small, accurately weighed amount of **Dimethyl 5-aminoisophthalate** is added to a known volume of the selected solvent in a vial at a controlled temperature.[\[4\]](#)
- Observation: The mixture is agitated, and the solubility is observed visually. For quantitative analysis, the saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[\[14\]](#)

Purity Analysis and Structural Confirmation


A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of **Dimethyl 5-aminoisophthalate**.

Methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): NMR is used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms. The purity can also be assessed by comparing the integrals of the signals corresponding to the compound with those of any impurities.[15][16]
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.[17]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a sample in the gas phase and then provides mass information for each component, allowing for both identification and quantification of the compound and any volatile impurities.[18][19][20]

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of **Dimethyl 5-aminoisophthalate**, ensuring the final product meets the required purity standards.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis and quality control of **Dimethyl 5-aminoisophthalate**.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of **Dimethyl 5-aminoisophthalate**, along with the standard experimental protocols for their determination. The presented data and methodologies are crucial for researchers and professionals working with this versatile chemical intermediate. Adherence to rigorous analytical practices, as outlined in the workflow, is essential to ensure the quality and reliability of the compound in its various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. Page loading... [guidechem.com]
- 3. pennwest.edu [pennwest.edu]
- 4. quora.com [quora.com]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. byjus.com [byjus.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Density, Tap Density and Bulk Density | 3P Instruments [3p-instruments.com]
- 9. scribd.com [scribd.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 12. pharmastate.academy [pharmastate.academy]
- 13. powderbulksolids.com [powderbulksolids.com]
- 14. researchgate.net [researchgate.net]
- 15. Absolute Quantitative ^1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uoguelph.ca [uoguelph.ca]
- 19. Sample preparation GC-MS [scioninstruments.com]
- 20. memphis.edu [memphis.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Dimethyl 5-aminoisophthalate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182512#physical-properties-of-dimethyl-5-aminoisophthalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com